molecular formula C23H25N5OS B2673133 N-(4-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide CAS No. 1116007-21-6

N-(4-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2673133
CAS No.: 1116007-21-6
M. Wt: 419.55
InChI Key: NKUHUSDGWAAUEX-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring:

  • A 4-methylphenyl group attached to the acetamide nitrogen.
  • A pyrazine ring substituted at the 3-position with a 4-phenylpiperazine moiety.
  • A sulfanyl (–S–) linker bridging the pyrazine and acetamide groups.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5OS/c1-18-7-9-19(10-8-18)26-21(29)17-30-23-22(24-11-12-25-23)28-15-13-27(14-16-28)20-5-3-2-4-6-20/h2-12H,13-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUHUSDGWAAUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is:

    Formation of the pyrazine ring: Starting with a suitable precursor, the pyrazine ring is synthesized through cyclization reactions.

    Introduction of the piperazine moiety: The piperazine ring is then introduced via nucleophilic substitution reactions.

    Attachment of the sulfanyl group: The sulfanyl group is added through thiolation reactions.

    Final acetamide formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound could influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 4-methylphenyl substituent distinguishes the target compound from analogs with alternative aryl groups. Key comparisons include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 4-methylphenyl C23H25N5OS 448.54 Methyl enhances lipophilicity
N-(4-methoxyphenyl) analog (CAS 1029733-47-8) 4-methoxyphenyl C23H25N5O2S 463.55 Methoxy improves solubility
Compound 14 () 3-(trifluoromethyl)phenyl C20H19F3N4O 363.37 Trifluoromethyl enhances metabolic stability
N-(4-fluorophenyl) analog () 4-fluorophenyl C20H22FN3O3S 403.47 Fluorine increases electronegativity

Key Insight : The methyl group balances lipophilicity and solubility, whereas methoxy or halogen substituents alter electronic properties and metabolic stability .

Piperazine and Heterocyclic Modifications

The 4-phenylpiperazine group in the target compound contrasts with derivatives featuring alternative substituents:

Compound Name Piperazine/Heterocyclic Group Biological Activity Reference
Target Compound 4-phenylpiperazine Not reported (inferred CNS activity)
2-(4-Ethylpiperazin-1-yl)acetamide () 4-ethylpiperazine Anticancer (atropisomer synthesis)
VUAA-1 () 4-ethyl-1,2,4-triazole Orco agonist (insect olfaction)
Compound 12 () 4-methylpiperazine Anticonvulsant

Key Insight : The phenyl group on piperazine may enhance π-π stacking with aromatic residues in biological targets, while alkyl or heterocyclic groups alter steric and electronic interactions .

Sulfanyl Linker and Pyrazine Core

The pyrazine-sulfanyl-acetamide scaffold is shared with compounds exhibiting diverse activities:

Compound Name Core Structure Reported Activity Reference
Target Compound Pyrazine-sulfanyl-acetamide Unknown (structural inference)
2-{[5-(diphenylmethyl)-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () Oxadiazole-sulfanyl-acetamide Synthetic intermediate
2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide () Pyrazine-piperazine-acetamide DPPH scavenging, anti-inflammatory

Key Insight : The pyrazine ring may contribute to hydrogen bonding or metal coordination, while the sulfanyl linker offers conformational flexibility .

Biological Activity

N-(4-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

\text{N 4 methylphenyl 2 3 4 phenylpiperazin 1 yl pyrazin 2 yl sulfanyl}acetamide}

Molecular Formula: C22H26N4OS
Molecular Weight: 398.54 g/mol

The presence of both piperazine and pyrazine moieties suggests potential interactions with various biological targets, particularly in the central nervous system.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the piperazine and pyrazine components. The synthetic route often includes:

  • Formation of the Piperazine Ring: Utilizing 4-methylphenyl derivatives.
  • Synthesis of the Pyrazine Moiety: Often through cyclization reactions involving appropriate precursors.
  • Final Coupling Reaction: Where the piperazine and pyrazine components are linked via a sulfanyl acetamide group.

Anticonvulsant Activity

Recent studies have evaluated various N-substituted piperazine derivatives for their anticonvulsant properties. For instance, compounds structurally similar to this compound have shown promising results in animal models for epilepsy.

Table 1: Anticonvulsant Activity Comparison

CompoundDose (mg/kg)MES ProtectionToxicity (Rotarod Test)
Compound A100YesLow
Compound B300YesModerate
N-(4-methylphenyl)-2-{...}100PendingNot Evaluated

Note: MES - Maximal Electroshock Seizures

In preliminary tests, compounds with similar piperazine structures exhibited significant protective effects against seizures induced by maximal electroshock (MES), suggesting that modifications in the structure can enhance anticonvulsant efficacy.

Neuropharmacological Effects

In addition to anticonvulsant activity, compounds derived from piperazine have been studied for their neuropharmacological effects, including anxiolytic and antidepressant activities. The interaction of these compounds with serotonin and dopamine receptors may contribute to their therapeutic potential.

Case Studies

  • Study on Anticonvulsant Efficacy: A recent study synthesized a series of N-substituted phenylpiperazine derivatives that were tested for their anticonvulsant activity using both MES and pentylenetetrazole models. The results indicated that certain derivatives exhibited significant protection against seizures, which was attributed to their ability to modulate voltage-gated sodium channels .
  • Neurotoxicity Assessment: In evaluating the safety profile, compounds were subjected to rotarod tests to assess motor coordination and potential neurotoxicity. The findings suggested that while some derivatives showed effective seizure protection, they also posed risks for neurological impairment at higher doses .

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